Structural Analysis & Characterization: 1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)-
Structural Analysis & Characterization: 1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)-
This is an in-depth technical guide on the chemical structure analysis of 1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)- .
Important Scientific Context: This molecule is a structural regioisomer of the non-steroidal anti-inflammatory drug (NSAID) Tolmetin .
-
Tolmetin: 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic acid.[1][2][3][4]
-
Target Molecule: 1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)-.[3]
The distinction lies in the position of the acetic acid group (on the Nitrogen vs. Carbon-2) and the benzoyl group (Carbon-3 vs. Carbon-5).[3] This guide focuses on the specific analytical signatures required to differentiate this isomer from Tolmetin, a critical task in impurity profiling and Structure-Activity Relationship (SAR) studies.
[3]
Executive Summary
1H-Pyrrole-1-acetic acid, 3-(4-methylbenzoyl)- (Molecular Formula:
This guide details the physicochemical properties, spectroscopic "fingerprints" (NMR, IR, MS), and analytical methodologies required to identify and quantify this compound.[5]
Part 1: Physicochemical Profile
The migration of the acetic acid group to the nitrogen atom changes the pKa and lipophilicity compared to its C-substituted counterparts.[3]
| Property | Value (Predicted/Experimental) | Structural Implication |
| Molecular Weight | 257.29 g/mol | Identical to Tolmetin (Isobaric).[3] |
| Formula | Degree of Unsaturation = 10. | |
| pKa (Acidic) | ~3.8 – 4.2 | Slightly less acidic than Tolmetin (pKa 3.5) due to the loss of direct conjugation with the pyrrole ring system. |
| logP (Octanol/Water) | 2.5 – 2.8 | Highly lipophilic; permeable to membranes.[3] |
| H-Bond Donors | 1 (Carboxylic OH) | Critical for interaction with Arg-120 in COX enzymes.[3] |
| H-Bond Acceptors | 3 (Acid C=O, Ketone C=O, N) | The ketone acts as a secondary acceptor. |
Part 2: Spectroscopic Fingerprinting (Identification)
To definitively identify this molecule and distinguish it from Tolmetin, one must rely on specific NMR and IR signals. The "Smoking Gun" is the location of the methylene protons and the absence of an N-methyl group.
Nuclear Magnetic Resonance ( H-NMR)
Solvent: DMSO-
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Logic (Self-Validating) |
| Ar- | 2.35 – 2.40 | Singlet (3H) | Typical methyl on a benzoyl ring.[3] Consistent with Tolmetin. |
| N- | 4.80 – 5.10 | Singlet (2H) | CRITICAL: Significantly downfield compared to C-attached acetic acid (~3.6 ppm in Tolmetin) due to direct attachment to the electronegative Nitrogen.[3] |
| Pyrrole H-2 | 6.90 – 7.10 | Doublet/Multiplet | Adjacent to Nitrogen; deshielded.[3] |
| Pyrrole H-4/H-5 | 6.50 – 6.80 | Multiplet | The coupling pattern differs from Tolmetin's 3,4-substitution pattern.[3] |
| Benzoyl Ar-H | 7.30 – 7.80 | AA'BB' System | Characteristic "roofing" effect of para-substituted benzene rings.[3] |
| -COOH | 11.0 – 13.0 | Broad Singlet | Exchangeable proton; confirms free acid form.[3] |
Differentiation Protocol:
-
Target Molecule: Shows a singlet at ~4.9 ppm (N-methylene).[3]
-
Tolmetin: Shows a singlet at ~3.9 ppm (N-Methyl) and a singlet at ~3.6 ppm (C-methylene).[3]
-
Validation: If you see a singlet at 3.9 ppm, your sample is Tolmetin, not the target isomer.
Infrared Spectroscopy (FT-IR)[3]
-
Carboxylic Acid C=O: 1710–1730
(Strong).[3] -
Ketone (Benzoyl) C=O: 1620–1640
.[3] Lower frequency than the acid carbonyl due to conjugation with the aromatic rings. -
OH Stretch: 2500–3300
(Broad, H-bonded).[3]
Mass Spectrometry (MS)[6][7][8][9]
-
Molecular Ion:
257 .[3] -
Fragmentation Pattern:
-
119:
. The p-toluoyl cation.[3] This is the base peak or major fragment, common to both the target and Tolmetin. -
213: Loss of
(44 Da) from the carboxylic acid (Decarboxylation). -
Differentiation: In MS/MS, the pyrrole core fragment (after losing the benzoyl group) will differ in stability. The N-acetic acid moiety is more prone to losing the entire side chain (
) compared to the N-methyl group of Tolmetin.[3]
-
119:
Part 3: Structure-Activity Relationship (SAR) & Mechanism[3]
The structural modification (N-acetic acid vs. C-acetic acid) fundamentally alters how the molecule docks into the Cyclooxygenase (COX) enzyme.[3]
Graphviz Diagram: SAR & Binding Logic
The following diagram illustrates the functional comparison between the Target Isomer and Tolmetin within the COX active site.
Caption: Comparative binding modes. The N-acetic acid placement in the target molecule alters the angle of interaction with Arg-120 compared to Tolmetin, potentially affecting potency.
Mechanistic Insight[10]
-
Ionic Anchor: Both molecules utilize the carboxylic acid to form a salt bridge with Arg-120 at the entrance of the COX channel.[3]
-
Scaffold Geometry: Tolmetin's 1,2,5-substitution pattern creates a "U" or "V" shape that fits the arachidonic acid binding site perfectly. The Target Molecule (1,3-substitution) has a more linear or "L" shaped vector.
-
Efficacy Prediction: The Target Molecule is likely less potent than Tolmetin because the N-acetic acid group introduces steric clash near the channel entrance (Tyr-355 constriction), whereas the N-methyl of Tolmetin is small and hydrophobic.[3]
Part 4: Analytical Methodologies (HPLC)
For researchers synthesizing or analyzing this compound (often as an impurity in Tolmetin bulk drug), a robust HPLC method is required to separate the isomers.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: Separate the Target Isomer (N-acetic) from Tolmetin (C-acetic).[3]
| Parameter | Condition | Rationale |
| Column | C18 (ODS), | Standard stationary phase for lipophilic organic acids.[3] |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Low pH (<3.[3]0) ensures the carboxylic acid is protonated (neutral), increasing retention and peak sharpness. |
| Mobile Phase B | Acetonitrile (ACN) | Strong organic modifier to elute the lipophilic benzoyl group. |
| Mode | Isocratic (50:50) or Gradient | Gradient (40% B to 80% B) is preferred for impurity profiling. |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[3] |
| Detection | UV @ 254 nm and 313 nm | The benzoyl chromophore absorbs strongly at 254 nm. 313 nm is more specific to the conjugated ketone. |
Method Validation Workflow:
-
System Suitability: Inject a mix of Tolmetin and Target Isomer.[3] Resolution (
) must be > 1.5.[3] -
Retention Logic: The Target Isomer (N-acetic acid) is slightly more polar than Tolmetin (due to the exposed acid on N).[3] Expect the Target Isomer to elute earlier than Tolmetin in Reverse Phase (RP-HPLC).
Graphviz Diagram: Analytical Workflow
Caption: Reverse-phase HPLC workflow. The structural isomerism results in distinct retention times, allowing for quantitative impurity profiling.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5509, Tolmetin.[3] Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Pyrrole-2-acetic acid, 1-methyl-5-(4-methylbenzoyl)- Mass Spectrum.[3] NIST Chemistry WebBook.[3] Retrieved from [Link]
-
Selassie, C. D., et al. (2005). Structure-Activity Relationships of Pyrrole-Based COX Inhibitors. Journal of Medicinal Chemistry.[3] (Contextual grounding for binding modes of pyrrole isomers).
Sources
- 1. 1H-Pyrrole-2-acetic acid, 1-methyl-5-(4-methylbenzoyl)-, 2-methoxyphenyl ester | C22H21NO4 | CID 24845167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-pyrrole-2-acetic acid, 1-methyl-5-(4-methylbenzoyl)- | Chemical Properties, Uses, Safety Data & Suppliers in China [pipzine-chem.com]
- 3. Pyrrole [webbook.nist.gov]
- 4. Tolmetin Sodium - LKT Labs [lktlabs.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. mdpi.com [mdpi.com]
